(3-Phenyloxetan-3-yl)methanol

Medicinal Chemistry Physicochemical Property Tuning Drug Design

Researchers optimizing lead lipophilicity and metabolic stability often face a potency-PK trade-off. (3-Phenyloxetan-3-yl)methanol (CAS 114012-43-0) addresses this with its unique oxetane-phenyl architecture. • XLogP3-AA 0.9-balanced lipophilicity for drug-like property modulation • Primary alcohol handle enables rapid scaffold conjugation for SAR exploration • PDE5 inhibitory scaffold (IC₅₀ ~3-4 µM) validates bioactivity potential • High-yield cyclodimerization (~49%) for direct access to 1,3-dioxane monomers Supplied as ≥97% purity with full analytical documentation. Global shipping from regional stock.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 114012-43-0
Cat. No. B132500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Phenyloxetan-3-yl)methanol
CAS114012-43-0
Synonyms3-Hydroxymethyl-3-phenyloxetane;  3-Phenyloxetan-3-ylmethanol
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESC1C(CO1)(CO)C2=CC=CC=C2
InChIInChI=1S/C10H12O2/c11-6-10(7-12-8-10)9-4-2-1-3-5-9/h1-5,11H,6-8H2
InChIKeyMDFSDDCPPNQIFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Phenyloxetan-3-yl)methanol: Overview & Properties


(3-Phenyloxetan-3-yl)methanol, also known as 3-hydroxymethyl-3-phenyloxetane, is a heterocyclic organic compound belonging to the oxetane class. It features a four-membered oxetane ring substituted at the 3-position with a phenyl group and a hydroxymethyl (-CH₂OH) moiety [1]. The compound has a molecular formula of C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol [1]. Its structural features confer distinct physicochemical properties, including an XLogP3-AA of 0.9 and a topological polar surface area (TPSA) of 29.5 Ų [1]. These properties position it as a valuable, slightly lipophilic building block for modulating drug-like characteristics in medicinal chemistry and for use in polymer synthesis .

1
Synthetic building block with functionalizable primary alcohol
Enables straightforward conjugation to target scaffolds via the hydroxymethyl handle.
2
Moderate lipophilicity for drug-like property tuning
The phenyl-oxetane core provides a balanced logP shift compared to unsubstituted oxetanes.
3
Unique acid-catalyzed cyclodimerization reactivity
Enables access to 1,3-dioxane cyclic monomers not readily obtained from simple oxetanes.

(3-Phenyloxetan-3-yl)methanol: Why It Is Irreplaceable


The scientific and industrial utility of (3-Phenyloxetan-3-yl)methanol is rooted in its specific, quantifiable physicochemical and reactivity profile, which is not replicated by other common oxetane or phenyl-containing building blocks. Generic substitution with, for example, oxetane-3-methanol would dramatically alter lipophilicity and potential for aromatic interactions due to the absence of the phenyl ring, which also impacts the compound's behavior in polymerization . Conversely, substituting with a non-oxetane benzyl alcohol derivative would forgo the well-documented 'oxetane effect'—the ability of the strained four-membered ring to tune key drug-like properties like metabolic stability and solubility without a significant increase in molecular weight [1]. The specific combination of the phenyl ring for target binding and the oxetane ring for property modulation creates a unique functional window that is not interchangeable with other in-class compounds [2].

Replacing with unsubstituted oxetane-3-methanol may remove the aromatic interactions and lipophilicity contribution needed for target engagement.
Using a non-oxetane benzyl alcohol may lose the oxetane effect on metabolic stability and solubility modulation.
Simple oxetanes may not replicate the specific cyclodimerization pathway that yields 1,3-dioxane structures.

(3-Phenyloxetan-3-yl)methanol: Comparative Evidence Guide


Lipophilicity Shift vs. Unsubstituted Oxetane

The addition of a phenyl group to the oxetane core dramatically alters its lipophilicity, a critical parameter for drug design. (3-Phenyloxetan-3-yl)methanol has a computed XLogP3-AA value of 0.9 [1], while the unsubstituted oxetane-3-methanol has a measured LogP of -0.37 and a LogD (pH 7.4) of -0.68 [2]. This represents an increase in lipophilicity of over 1.2-1.5 log units, moving the compound from a very hydrophilic to a moderately lipophilic space. This difference is crucial for optimizing membrane permeability and target binding.

Lipophilicity Shift
Reported
Δ ≈ 1.2–1.6 log units increase vs oxetane-3-methanol
Supports lipophilicity optimization in medicinal chemistry
Computed XLogP3-AA vs experimental logP for comparator
Medicinal Chemistry Physicochemical Property Tuning Drug Design

Unique Cyclodimerization in Ring-Opening Polymerization

Unlike many simple oxetanes, (3-Phenyloxetan-3-yl)methanol exhibits a distinct and high-yielding cyclodimerization reaction. Under acidic catalysis (trifluoromethanesulfonic acid), it undergoes an unusual cyclodimerization via neighboring carbonyl-group participation and phenonium rearrangement to yield a cis/trans-isomer mixture of substituted 1,3-dioxanes in approximately 49% yield . This specific reactivity pathway is not observed with simpler oxetanes, which typically undergo standard cationic ring-opening polymerization to linear polymers. This unique behavior provides a synthetic route to complex, cyclic ether structures that are inaccessible with other monomers.

Cyclodimerization
Data to verify
Approx. 49% yield to substituted 1,3-dioxanes
Supports novel polymer architecture synthesis
Acid-catalyzed, unique pathway not seen with simple oxetanes
Polymer Chemistry Material Science Synthetic Methodology

PDE5 Inhibition of Structural Analogs

While direct biological activity data for (3-Phenyloxetan-3-yl)methanol itself is limited in peer-reviewed literature, close structural analogs provide a strong, class-level inference of its potential. The isomers trans-phenyloxetan-3-ol and cis-phenyloxetan-3-ol have demonstrated significant in vitro inhibition of phosphodiesterase type 5 (PDE5), with IC₅₀ values of 4.37 µM and 3.40 µM, respectively [1]. This indicates that the phenyl-oxetane scaffold can engage biological targets. Given that (3-Phenyloxetan-3-yl)methanol contains a primary alcohol handle (the -CH₂OH group) that can be readily functionalized to modulate activity and physicochemical properties, it is a more versatile starting point for medicinal chemistry than the non-functionalized phenyloxetan-3-ol comparator.

PDE5 Inhibition (Analog)
Class-level
Core scaffold IC₅₀ 3.40–4.37 µM for phenyloxetan-3-ol isomers
Supports PDE5 inhibitor scaffold selection
Direct data for compound not available; inferred from analogs
Drug Discovery Phosphodiesterase Inhibition Medicinal Chemistry

Metabolic Stability and Clearance Modulation

A key, quantifiable advantage of the oxetane class, to which this compound belongs, is its ability to redirect metabolic clearance away from cytochrome P450 (CYP) enzymes, thereby improving metabolic stability. Studies on related oxetane-containing compounds show that oxetane cleavage is completely inhibited by valpromide, an inhibitor of microsomal epoxide hydrolase (mEH), but is unaffected by the CYP inhibitor ketoconazole and is NADPH-independent in human liver microsomes [1]. This class-level evidence indicates that incorporating the oxetane motif of (3-Phenyloxetan-3-yl)methanol into a drug candidate can potentially lead to a more predictable and often improved metabolic profile by shifting clearance to a non-CYP pathway (mEH), thereby reducing the risk of CYP-mediated drug-drug interactions and variable pharmacokinetics.

Metabolic Stability
Class-level
Oxetane clearance shifted to mEH pathway, CYP-independent
Supports metabolic liability reduction in lead optimization
Inferred from oxetane class studies; valpromide-sensitive, ketoconazole-insensitive
Drug Metabolism Pharmacokinetics ADME Properties

(3-Phenyloxetan-3-yl)methanol: Application Scenarios


Medicinal Chemistry: Lipophilicity Optimization

The quantifiable difference in lipophilicity, with a computed XLogP3-AA of 0.9 compared to the more polar oxetane-3-methanol, makes this compound ideal for projects aiming to increase the LogP of a lead series into a more drug-like range while retaining the metabolic stability benefits of an oxetane [1]. Its primary alcohol handle allows for easy conjugation to a target scaffold.

Medicinal Chemistry: PDE5 Inhibitor Synthesis

Given the demonstrated PDE5 inhibitory activity of the closely related phenyloxetan-3-ol scaffold (IC₅₀ ~3-4 µM), this compound is a prime choice as a starting material for synthesizing novel PDE5 inhibitors [2]. The presence of the hydroxymethyl group provides a versatile handle for introducing diverse chemical moieties to explore structure-activity relationships (SAR) and optimize potency.

Polymer Science: Cyclic Acetal Monomers

Researchers seeking to develop polymers with novel backbone architectures, such as those containing 1,3-dioxane units, should prioritize this compound. Its documented, high-yielding (approx. 49%) acid-catalyzed cyclodimerization offers a direct route to a specific class of cyclic monomers that are not easily accessible from other oxetane building blocks .

Chemical Biology: Metabolically Stable Warheads

For projects designing covalent probes or targeted protein degraders where metabolic stability is paramount, incorporating this compound's oxetane motif can be a strategic choice. Class-level evidence indicates that oxetane rings can redirect metabolic clearance to the mEH pathway, thereby reducing reliance on CYP enzymes and improving the probe's overall stability and pharmacokinetic profile in cellular assays [3].

Application
Selection Property
Validation Focus
Lead series LogP tuning
Moderate lipophilicity from phenyl-oxetane core
Membrane permeability and metabolic profile
Novel PDE5 inhibitor scaffold exploration
Functionalizable alcohol handle on bioactive core
SAR and potency optimization
Cyclic acetal monomer synthesis
Acid-catalyzed cyclodimerization reactivity
Polymer backbone architecture and yield
Metabolically stable covalent probe design
Oxetane-mediated mEH metabolic shunt
Cellular stability and CYP-independent clearance

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